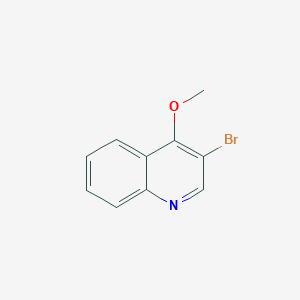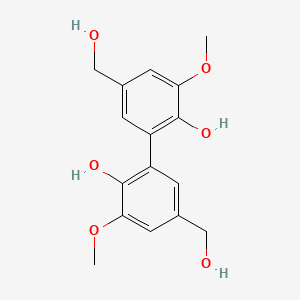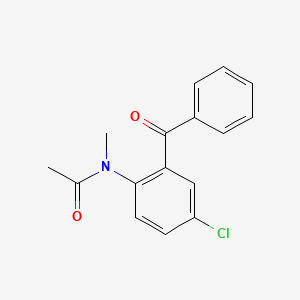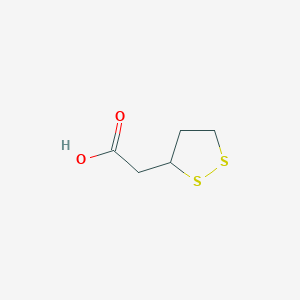![molecular formula C14H13I2NO2 B3051900 Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- CAS No. 3687-09-0](/img/structure/B3051900.png)
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Overview
Description
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is a chemical compound with the molecular formula C14H12ClI4NO2 and a molecular weight of 769.32 g/mol. This compound is a derivative of p-Tyramine and is known for its complex molecular structure due to the presence of iodine atoms and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- can be synthesized through various methodsThe reaction conditions typically require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes, where phenol derivatives are treated with iodine in the presence of catalysts to achieve high yields. The reaction is carefully monitored to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various iodinated phenol derivatives, amines, and other substituted phenols.
Scientific Research Applications
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antidiabetic properties due to its interaction with human DNA and enzymes.
Medicine: Investigated for its potential as an anticancer agent and its role in endocrine disruptor research.
Industry: Utilized in the development of electroactive polymers and chemical sensing technologies.
Mechanism of Action
The mechanism of action of Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and DNA, leading to various biological effects. The presence of iodine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(2-aminoethyl)-: A simpler derivative without iodine atoms.
4-(2-aminoethyl)-2-methoxy-phenol: Contains a methoxy group instead of iodine atoms.
Uniqueness
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is unique due to its iodinated structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I2NO2/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11/h1-4,7-8,18H,5-6,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFFYRVOATSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461114 | |
| Record name | 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-09-0 | |
| Record name | 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)



![Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-](/img/structure/B3051835.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B3051838.png)

